molecular formula C7H12O2 B6601031 2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE CAS No. 54639-78-0

2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE

Cat. No.: B6601031
CAS No.: 54639-78-0
M. Wt: 128.17 g/mol
InChI Key: YIZXMQAADXVDOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with an oxidizing agent to form the desired cyclopentanone derivative . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated control mechanisms to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2,4,4-trimethylcyclopentanone, while reduction can produce 2-hydroxy-4,4-dimethylcyclopentanol .

Mechanism of Action

The mechanism of action of 2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing the compound’s biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE is unique due to the presence of both hydroxyl and dimethyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-hydroxy-4,4-dimethylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)3-5(8)6(9)4-7/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZXMQAADXVDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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